molecular formula C17H12N2Na2O8S2 B12697870 Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2,7-disulphonate CAS No. 5858-63-9

Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2,7-disulphonate

Cat. No.: B12697870
CAS No.: 5858-63-9
M. Wt: 482.4 g/mol
InChI Key: TVKSEYDZBDHCSH-UHFFFAOYSA-L
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Chemical Reactions Analysis

Types of Reactions

Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2,7-disulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2,7-disulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Widely used as a dye in textiles, food, and cosmetics

Mechanism of Action

The mechanism of action of Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2,7-disulphonate involves its ability to form stable complexes with various substrates. The azo group (-N=N-) can undergo reversible redox reactions, making it useful in various analytical applications. The compound’s molecular targets include enzymes and proteins that interact with its functional groups, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2,7-disulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its high solubility in water and stability under various conditions make it particularly valuable in industrial applications .

Properties

CAS No.

5858-63-9

Molecular Formula

C17H12N2Na2O8S2

Molecular Weight

482.4 g/mol

IUPAC Name

disodium;4-hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C17H14N2O8S2.2Na/c1-27-14-5-3-2-4-13(14)18-19-16-15(29(24,25)26)9-10-8-11(28(21,22)23)6-7-12(10)17(16)20;;/h2-9,20H,1H3,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2

InChI Key

TVKSEYDZBDHCSH-UHFFFAOYSA-L

Canonical SMILES

COC1=CC=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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